molecular formula C16H26N2O B8418694 4-Methyl-2-(trimethylacetyl)amino-5-(1-pentyl)-pyridine

4-Methyl-2-(trimethylacetyl)amino-5-(1-pentyl)-pyridine

Cat. No. B8418694
M. Wt: 262.39 g/mol
InChI Key: BFTGYOMGRXUVMA-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

A suspension of 4-methyl-2-(trimethylacetyl)amino-5-(1-pentyl)-pyridine (233 mg, 0.89 mmol) in 2N hydrochloric acid (3 mL) was heated at 100° C. for 18 h. The solution was cooled to room temperature, made basic with 20% aqueous sodium carbonate and extracted with chloroform. The organic layer was dried (Na2SO4), and evaporated. The product was purified by silica gel column chromatography using 2% methanol/methylene chloride to give the title compound.
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][N:5]=[C:4]([NH:13]C(=O)C(C)(C)C)[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+]>Cl>[CH2:8]([C:7]1[C:2]([CH3:1])=[CH:3][C:4]([NH2:13])=[N:5][CH:6]=1)[CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
233 mg
Type
reactant
Smiles
CC1=CC(=NC=C1CCCCC)NC(C(C)(C)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C=1C(=CC(=NC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.